1-(2,4-Diaminopteridin-7-yl)butan-1-one
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Overview
Description
1-(2,4-Diaminopteridin-7-yl)butan-1-one is a synthetic compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its molecular formula C10H12N6O and a molecular weight of 232.24 g/mol.
Preparation Methods
The synthesis of 1-(2,4-Diaminopteridin-7-yl)butan-1-one typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the pteridine ring, followed by the introduction of the butanone moiety. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for optimizing the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
1-(2,4-Diaminopteridin-7-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups on the pteridine ring are replaced by other functional groups.
Common Reagents and Conditions: The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(2,4-Diaminopteridin-7-yl)butan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biological assays.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Diaminopteridin-7-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
1-(2,4-Diaminopteridin-7-yl)butan-1-one can be compared with other pteridine derivatives:
Similar Compounds: Examples include 2,4-diaminopteridine, 7-methylpteridine, and 6-hydroxypteridine.
Uniqueness: The presence of the butanone moiety in this compound distinguishes it from other pteridine derivatives, potentially offering unique chemical properties and biological activities.
Properties
IUPAC Name |
1-(2,4-diaminopteridin-7-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O/c1-2-3-6(17)5-4-13-7-8(11)15-10(12)16-9(7)14-5/h4H,2-3H2,1H3,(H4,11,12,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZILDUTGNKQKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CN=C2C(=NC(=NC2=N1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649906 |
Source
|
Record name | 1-(2,4-Diaminopteridin-7-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107260-56-0 |
Source
|
Record name | 1-(2,4-Diaminopteridin-7-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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